9(R)-PAHSA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9(R)-PAHSA (9-phenyl-2-amino-2-hydroxy-8-azaspiro[4.5]decane-3-one) is a novel small molecule that has been studied extensively in the field of medicinal chemistry. It has been developed as a potential therapeutic agent for a variety of diseases, including cancer, diabetes, and neurological disorders. The compound has been studied for its ability to modulate a number of biochemical and physiological processes, and its potential to be developed as a therapeutic agent.

科学的研究の応用

Stereochemistry in Lipid Function

The study of stereochemistry in lipids like 9(R)-PAHSA reveals its significance in the production and degradation pathways within adipose tissues. Enantiopure PAHSAs have been synthesized to understand their roles in lipid activity and metabolism in vivo, highlighting the stereochemistry's importance in lipid functions (Nelson et al., 2017).

Cognitive Function in Diabetes

Research indicates that 9-PAHSA may mitigate cognitive impairment associated with diabetes. This involves reversing spatial memory deficits and influencing brain-derived neurotrophic factor expression, suggesting a potential therapeutic application for diabetic cognitive impairments (Wen, Guo, & Guo, 2020).

Cardiovascular Health

9-PAHSA has been found to improve cardiovascular complications in diabetic mice by promoting autophagic flux and reducing myocardial hypertrophy. This suggests its potential in treating diabetic cardiovascular diseases (Wang et al., 2021).

Anti-Diabetic and Anti-Inflammatory Effects

A class of endogenous mammalian lipids, including 9-PAHSA, has shown potent anti-diabetic and anti-inflammatory activities. These lipids can lower glucose levels, enhance insulin sensitivity, and reduce adipose tissue inflammation, indicating their potential in treating type 2 diabetes (Yore et al., 2014).

Therapeutic Potential in Diabetes

Using an islet-on-a-chip model, 9-PAHSA has been studied for its potential in regulating insulin and glucagon expression and secretion, showing promise as a therapeutic compound in diabetes treatment (Sokołowska et al., 2022).

Metabolic Regulation

9-PAHSA's role in metabolic regulation has been explored, particularly in improving glucose control and insulin sensitivity. However, not all studies have found significant metabolic improvements, suggesting the need for further research in this area (Pflimlin et al., 2018).

Obesity and Insulin Sensitization

Long-term intake of 9-PAHSA in diet-induced obese mice has shown to favorably modulate basal metabolism and improve insulin sensitivity, providing insights into potential obesity treatments (Benlebna et al., 2020).

Browning of White Fat

9-PAHSA has been found to induce browning in white adipocytes, a process beneficial for counteracting obesity. This involves activating G-protein-coupled receptor 120 and inhibiting inflammatory pathways, offering potential obesity treatment avenues (Wang, Liu, & Fang, 2018).

Fatty Liver Disease

9-PAHSA shows therapeutic effects on lipotoxicity in steatotic hepatocytes, suggesting its potential in treating nonalcoholic fatty liver disease. It improves cell viability and reduces steatosis, providing a non-drug approach to managing fatty liver conditions (Schultz Moreira et al., 2020).

Immunological Impact

PAHSAs like 9-PAHSA exhibit direct anti-inflammatory effects and can regulate innate and adaptive immune responses. This suggests their potential as novel treatments for chronic inflammatory diseases like colitis (Lee et al., 2016).

作用機序

Target of Action

The primary targets of 9®-PAHSA are yet to be definitively identified. It has been suggested that it may interact with various metabolic pathways and molecules related to glucose metabolism, amino acid metabolism, and energy metabolism . For instance, it has been found to affect the levels of amino acids, organic acids, alcohols, and amines .

Mode of Action

9®-PAHSA appears to exert its effects by modulating the levels of certain metabolites. It has been suggested that it may mediate the metabolism of molecules related to insulin resistance, such as kynurenine, myo-inositol, and the branched-chain amino acids leucine, isoleucine, and valine . This modulation could potentially alter the activity of these molecules, leading to changes in cellular function and metabolism .

Biochemical Pathways

9®-PAHSA seems to primarily affect amino acid metabolism, glucose metabolism, and energy metabolism . By mediating the metabolism of molecules related to insulin resistance, it may influence various biochemical pathways and their downstream effects . For instance, it has been suggested that it could reverse lipid metabolism disorder in diabetic mice by regulating phosphatidylinositols, lysophosphatidylcholines, phosphatidylserine, phosphatidylglycerols, lysophosphatidylglycerols, and triglycerides in both tissues and plasma .

Pharmacokinetics

Tools like ADMETlab 3.0 and ADMETsar 3.0 can be used to predict these properties based on the compound’s structure and known properties of similar compounds.

Result of Action

At the molecular and cellular level, 9®-PAHSA appears to induce alterations in metabolomic profiles, primarily affecting the levels of amino acids, organic acids, alcohols, and amines . These changes could potentially lead to modifications in cellular function and metabolism, influencing the progression of conditions like diabetes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like 9®-PAHSA. Factors such as diet, lifestyle, and exposure to environmental stressors can potentially modulate the compound’s effects

特性

| { "Design of the Synthesis Pathway": "The synthesis of 9(R)-PAHSA can be achieved through a multi-step process involving the use of various reagents and catalysts.", "Starting Materials": [ "9-oxononanoic acid", "hexylamine", "1,1,3,3-tetramethylguanidine", "acetic anhydride", "hydrogen gas", "palladium on carbon", "sodium borohydride", "methanol", "hexane", "ethyl acetate" ], "Reaction": [ "The synthesis of 9(R)-PAHSA begins with the reaction of 9-oxononanoic acid with hexylamine in the presence of 1,1,3,3-tetramethylguanidine as a catalyst to form the corresponding amide.", "The resulting amide is then subjected to reduction using sodium borohydride in methanol to yield the corresponding amine.", "The amine is then reacted with acetic anhydride in the presence of a catalytic amount of 1,1,3,3-tetramethylguanidine to form the corresponding acetamide.", "The acetamide is then subjected to hydrogenation using palladium on carbon as a catalyst in the presence of hydrogen gas to yield the corresponding alcohol.", "The final step involves the reaction of the alcohol with acetic anhydride in the presence of a catalytic amount of 1,1,3,3-tetramethylguanidine to form 9(R)-PAHSA.", "The product can be purified using a combination of hexane and ethyl acetate as solvents." ] } | |

CAS番号 |

2097130-84-0 |

分子式 |

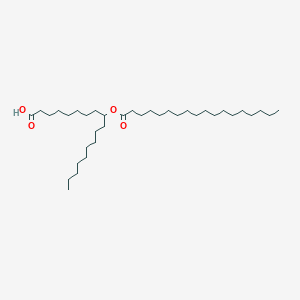

C34H66O4 |

分子量 |

538.9 |

InChI |

InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/t32-/m1/s1 |

InChIキー |

MHQWHZLXDBVXML-JGCGQSQUSA-N |

SMILES |

OC(CCCCCCC[C@H](OC(CCCCCCCCCCCCCCC)=O)CCCCCCCCC)=O |

同義語 |

9R-[(1-oxohexadecyl)oxy]-octadecanoic acid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

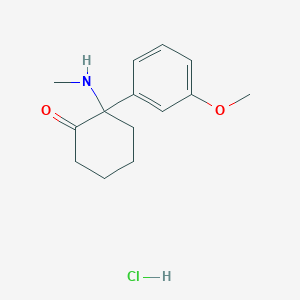

![((3S,4R)-3-Amino-4-hydroxypiperidin-1-yl)(2-(1-(cyclopropylmethyl)-1H-indol-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride](/img/structure/B593301.png)